1-(Isoquinolin-8-YL)ethanone
Overview
Description
1-(Isoquinolin-8-YL)ethanone is an organic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-8-YL)ethanone can be synthesized through various synthetic routes. One common method involves the acylation of isoquinoline using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-8-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(isoquinolin-8-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Isoquinoline-8-carboxylic acid.
Reduction: 1-(Isoquinolin-8-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Isoquinolin-8-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-8-YL)ethanone involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Isoquinolin-8-YL)ethanone can be compared with other similar compounds such as:
Isoquinoline: A parent compound with a similar structure but lacking the ethanone group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
1-(Quinolin-8-YL)ethanone: A similar compound with the quinoline ring instead of the isoquinoline ring.
Uniqueness: this compound is unique due to the presence of the ethanone group attached to the isoquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-isoquinolin-8-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYTGDVYCCNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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